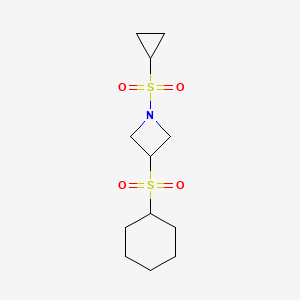

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenge in its chemical synthesis and biosynthesis .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of aziridine and azetidine sulfinate salts, which are easily prepared from commercially available 3-iodoheterocycle precursors in a three-step sequence .Molecular Structure Analysis

Azetidines are four-membered heterocycles that include a basic secondary amine . They are characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .Chemical Reactions Analysis

Azetidines can undergo smooth coupling reactions, providing an expedient route for the introduction of these four-membered heterocycles into indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary depending on their structure and the groups attached to them. They are generally characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability .Scientific Research Applications

Spirocyclization in Organic Synthesis

The compound is used in the spirocyclization of alkynes, leading to the formation of 3-sulfonyl and 3-sulfenyl azaspiro[4,5]trienones . This process is facilitated by visible light and is significant in organic synthesis due to its mild conditions and the use of eco-friendly energy sources.

Biosynthesis of Azetidine-Containing Natural Products

Azetidine rings, such as those in the compound, are found in natural products and are characterized by high ring-strain energy and molecular rigidity . The compound can be used to study the biosynthetic pathways of these natural products, which is crucial for understanding their biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Azetidines are four-membered polar heterocycles that include a basic secondary amine . They are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Biochemical Pathways

Azetidines are known to be involved in various biosynthetic pathways .

Future Directions

The future of azetidine research is promising. There is a growing interest in the biosynthetic research of the largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing natural products . Additionally, the development of new reaction protocols could overcome some long-standing challenges within this field of research .

properties

IUPAC Name |

3-cyclohexylsulfonyl-1-cyclopropylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S2/c14-18(15,10-4-2-1-3-5-10)12-8-13(9-12)19(16,17)11-6-7-11/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVLNGIIAMSGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)-1-(cyclopropylsulfonyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)

![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)

![N-(4-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2588844.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588845.png)

![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)

![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)

![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)